molecular formula C10H11NO B040194 4-(1-(Aminomethyl)-2-propynyl)phenol CAS No. 115062-49-2

4-(1-(Aminomethyl)-2-propynyl)phenol

Cat. No.: B040194
CAS No.: 115062-49-2
M. Wt: 161.2 g/mol
InChI Key: RSTGIJNRFQUESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Colforsin dapropate is a carboxylic ester derived from the condensation of forskolin (colforsin) with N,N-dimethyl-β-alanine. It is known for its water-soluble hydrochloride salt form, which acts as an adenylyl cyclase activator. This compound has been studied for its cardiac selectivity and is used in the treatment of acute heart failure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Colforsin dapropate is synthesized through the condensation of forskolin with N,N-dimethyl-β-alanine. The reaction involves the formation of a carboxylic ester linkage between the two molecules .

Industrial Production Methods: The industrial production of colforsin dapropate involves the use of forskolin as the starting material, which is then reacted with N,N-dimethyl-β-alanine under controlled conditions to form the desired ester. The product is then purified and converted into its hydrochloride salt form for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Colforsin dapropate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of colforsin dapropate, which may have different pharmacological properties .

Scientific Research Applications

Colforsin dapropate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.

    Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic AMP.

    Medicine: Studied for its potential therapeutic effects in treating heart failure, as it acts as a positive inotropic and vasodilator agent.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Colforsin dapropate exerts its effects by activating adenylyl cyclase, which leads to an increase in cyclic AMP levels within cells. This activation results in various physiological effects, including positive inotropic and vasodilatory actions. The compound targets molecular pathways involving adenylyl cyclase and cyclic AMP, which are crucial for its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Colforsin dapropate is unique due to its water solubility and cardiac selectivity, making it a valuable compound for treating heart failure. Its ability to increase cyclic AMP levels without relying on β-adrenoceptor-mediated mechanisms sets it apart from other similar compounds .

Properties

CAS No.

115062-49-2

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

IUPAC Name

4-(1-aminobut-3-yn-2-yl)phenol

InChI

InChI=1S/C10H11NO/c1-2-8(7-11)9-3-5-10(12)6-4-9/h1,3-6,8,12H,7,11H2

InChI Key

RSTGIJNRFQUESV-UHFFFAOYSA-N

SMILES

C#CC(CN)C1=CC=C(C=C1)O

Canonical SMILES

C#CC(CN)C1=CC=C(C=C1)O

Synonyms

ethynyltyramine

Origin of Product

United States

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